Synthesis and characterization of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Synthesis and characterization of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one core is a paramount example of a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis and detailed characterization. By merging the pharmacologically significant isoquinolone and piperidine rings through a spirocyclic linkage, this framework offers a unique three-dimensional architecture essential for developing novel therapeutics. We will explore a robust synthetic pathway, delve into the intricacies of its spectroscopic characterization, and discuss the rationale behind the experimental design, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Spiro[isoquinoline-piperidine] Scaffold - A Privileged Motif in Drug Discovery
In the landscape of drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures." The isoquinoline core is one such framework, embedded in natural alkaloids and synthetic drugs displaying a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to improve physicochemical properties and interact with a wide range of biological targets.
The fusion of these two motifs into a spirocyclic system, specifically 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, creates a rigid, three-dimensional structure that is highly attractive for drug design.[2] Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³), a molecular complexity metric correlated with higher success rates in clinical trials.[2] This structural rigidity and defined spatial orientation of substituents can lead to enhanced potency, greater selectivity for the biological target, and improved pharmacokinetic profiles.[2] Derivatives of the spiro[isoquinoline-piperidine] scaffold have shown significant potential as nociceptin receptor (NOP) agonists, phosphodiesterase 5 (PDE5) inhibitors, and anti-cancer agents, marking this core as a fertile ground for therapeutic innovation.[3][4][5]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target lactam structure, 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, requires a strategy that can efficiently construct the isoquinolone ring system onto the piperidine core at the C1 position. While the Pictet-Spengler reaction is a classic method for forming tetrahydroisoquinolines, creating the C3-oxo functionality of our target would require subsequent oxidation steps.[6][7] A more direct and elegant approach is the intramolecular Friedel-Crafts acylation, a variant of the Bischler-Napieralski reaction, which builds the lactam ring in a single cyclization step.
Our retrosynthetic analysis deconstructs the target molecule as follows: The key C4-C4a bond of the isoquinolone ring can be formed via an acid-catalyzed intramolecular electrophilic aromatic substitution. This points to a key precursor: an N-substituted phenylacetamide bearing the piperidine moiety. This precursor can be readily assembled from commercially available starting materials, 2-phenylacetic acid and a suitable 4-amino-piperidine derivative.
This strategy is advantageous as it utilizes a robust and scalable cyclization reaction and allows for the use of a protecting group (e.g., Boc) on the piperidine nitrogen, which can be removed in the final step to yield the parent scaffold or retained for further functionalization.
Part I: Synthesis Protocol
The synthesis is presented as a three-step process: amide coupling to form the cyclization precursor, acid-catalyzed cyclization to form the spiro-lactam, and final deprotection.
Experimental Workflow
Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)-2-phenylacetamide (Precursor)
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Rationale: This step involves the formation of an amide bond, a fundamental reaction in organic synthesis. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a standard, high-yielding method that minimizes side reactions and racemization. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The Boc protecting group is chosen for its stability under coupling conditions and its facile removal under acidic conditions.
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Protocol:
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To a solution of 2-phenylacetic acid (1.0 eq) in dry DCM (0.2 M) at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
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Stir the mixture for 20 minutes at 0 °C to activate the carboxylic acid.
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Add a solution of 4-amino-1-Boc-piperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide precursor.
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Step 2: Intramolecular Cyclization to form 1'-Boc-2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
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Rationale: The core of the synthesis is this intramolecular Friedel-Crafts acylation. A strong acid catalyst is required to promote the cyclization of the amide onto the electron-rich phenyl ring. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are highly effective dehydrating agents and acids for this transformation. Heating is necessary to overcome the activation energy of the reaction.
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Protocol:
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Place the precursor amide (1.0 eq) in a round-bottom flask.
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Add Polyphosphoric acid (PPA) (10-20 wt eq) or Eaton's reagent.
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Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Basify the aqueous solution to pH 8-9 with a concentrated NaOH or K₂CO₃ solution.
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Extract the product with ethyl acetate or DCM (3x).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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The crude product can be purified by column chromatography or recrystallization to afford the protected spiro-lactam.
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Step 3: Deprotection to Yield 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
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Rationale: The final step involves the removal of the Boc protecting group. This is reliably achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in 1,4-dioxane are standard reagents that cleave the Boc group cleanly, yielding the hydrochloride salt of the final product.
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Protocol:
-
Dissolve the protected spiro-lactam (1.0 eq) in a minimal amount of DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 vol eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq).
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Stir the solution at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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Triturate the resulting residue with diethyl ether to precipitate the product as a salt.
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Filter the solid and wash with cold diethyl ether to obtain the pure final compound. The free base can be obtained by neutralization with a suitable base.
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Part II: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one. The expected data is summarized below.
| Property | Data | Source |
| Molecular Formula | C₁₃H₁₆N₂O | [8] |
| Molecular Weight | 216.28 g/mol | [8] |
| Appearance | Expected to be an off-white or pale solid | General Observation |
| ¹H NMR | See detailed description below | [4][6][9] |
| ¹³C NMR | See detailed description below | [4][6][9] |
| Mass Spec (ESI-MS) | m/z = 217.13 [M+H]⁺ | Calculated |
| IR Spectroscopy | See detailed description below | General Principles |
Spectroscopic Data Interpretation
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¹H NMR (Expected, in CDCl₃ or DMSO-d₆, ~400 MHz): The proton NMR spectrum is expected to show distinct signals confirming the structure.
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Aromatic Protons (4H): Signals in the range of δ 7.2-7.5 ppm, corresponding to the four protons on the benzene ring of the isoquinoline moiety. The proton ortho to the carbonyl group may be shifted downfield.
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NH Lactam (1H): A broad singlet around δ 8.0-8.5 ppm.
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CH₂ Isoquinoline (2H): A singlet at approximately δ 3.5-3.7 ppm for the C4 methylene protons.[4]
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Piperidine Protons (8H): A series of multiplets in the δ 1.5-3.2 ppm range corresponding to the four methylene groups of the piperidine ring. The protons axial and equatorial to the spiro center will be diastereotopic and show complex splitting.
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NH Piperidine (1H): A broad signal, which may exchange with D₂O.
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-
¹³C NMR (Expected, ~100 MHz):
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C=O Lactam: A signal in the δ 170-175 ppm region.[4]
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Aromatic Carbons: Multiple signals between δ 125-140 ppm.
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Spiro Carbon (C1): A key quaternary carbon signal expected around δ 60-65 ppm.
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Aliphatic Carbons: Signals for the isoquinoline C4 and the four piperidine carbons in the δ 25-50 ppm range.
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-
Infrared (IR) Spectroscopy:
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N-H Stretch (Lactam & Amine): Broad absorption band around 3200-3400 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹.
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C=O Stretch (Lactam): A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of a six-membered ring lactam.
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Mechanism of Formation: The Cyclization Step
The key bond-forming reaction, the intramolecular acylation, proceeds through a well-established electrophilic aromatic substitution mechanism.
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Activation: The lactam carbonyl oxygen is protonated by the strong acid catalyst (e.g., PPA), making the carbonyl carbon highly electrophilic. This forms a resonance-stabilized N-acyliminium ion intermediate.
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Electrophilic Attack: The electron-rich π system of the pendant phenyl ring acts as a nucleophile, attacking the electrophilic carbon. This forms a new carbon-carbon bond and generates a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.
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Rearomatization: A proton is eliminated from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the benzene ring and yielding the final cyclized spiro-lactam product.
Applications and Future Directions
The 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one scaffold is not merely a synthetic curiosity but a valuable building block for drug discovery. Its rigid conformation and available vectors for chemical modification (at the piperidine and isoquinoline nitrogens, and on the aromatic ring) make it an ideal starting point for generating compound libraries.
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CNS Disorders: The structural similarity of the isoquinoline-piperidine core to known opioid ligands suggests its potential for developing novel analgesics or treatments for other central nervous system disorders.[3]
-
Cardiovascular Disease: Derivatives of the related spiro[isoquinoline-4,4'-piperidine] have been synthesized and evaluated as potent PDE5 inhibitors, indicating a potential application in treating conditions like pulmonary hypertension and erectile dysfunction.[4][10]
-
Oncology: The spirooxindole-tetrahydroisoquinoline hybrid system has been investigated for its anti-cancer properties, demonstrating moderate inhibition of cell proliferation across various cancer cell lines.[5] This highlights the potential of the spiro-lactam core in the design of new oncology agents.
Future work will likely focus on the asymmetric synthesis of this scaffold to explore the differential biological activities of its enantiomers and the expansion of structure-activity relationship (SAR) studies through systematic derivatization.
Conclusion
This guide has detailed a logical and robust pathway for the synthesis of 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one, a scaffold of significant interest in medicinal chemistry. By leveraging a classical intramolecular acylation reaction, the core structure can be accessed efficiently. The comprehensive characterization protocol outlined provides a clear roadmap for structural verification. The proven biological relevance of this spirocyclic framework underscores its importance and provides a strong rationale for its continued exploration in the pursuit of novel and effective therapeutics.
References
-
Lopchuk, J. I., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]
-
Nagalakshmi, S. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
-
Lopchuk, J. I., et al. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. PubMed Central. Available at: [Link]
-
Nielsen, T. E., & Meldal, M. (2005). Solid-Phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-Acyliminium Pictet−Spengler Reaction. ACS Combinatorial Science. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Gfesser, G. A., et al. (2022). Racemic Synthesis of a Key 1,4-Dihydro‑2H‑spiro[isoquinoline-3,4′-piperidin]-3′-ol Building Block. Figshare. Available at: [Link]
-
Masilamani, K., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Mustazza, C., et al. (2008). Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Choudhari, P. B., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Molecules. Available at: [Link]
-
Choudhari, P. B., et al. (2020). Synthesis of furoxan coupled spiro-isoquinolino piperidine derivatives. ResearchGate. Available at: [Link]
-
ChemWhat (n.d.). 2H-spiro[isoquinoline-1,4′-piperidine]-3(4H)-one CAS#: 15142-87-7. ChemWhat. Available at: [Link]
-
Buthelezi, N., et al. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. RSC Advances. Available at: [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthesis and pharmacological evaluation of 1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones as nociceptin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. 2H-스피로[이소퀴놀린-1,4′-피페리딘]-3(4H)-온 CAS#: 15142-87-7 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]




